N2-Methyl-PhIP N2-Methyl-PhIP
Brand Name: Vulcanchem
CAS No.: 934976-47-3
VCID: VC0107521
InChI:
SMILES:
Molecular Formula: C₁₄H₁₄N₄
Molecular Weight: 238.29

N2-Methyl-PhIP

CAS No.: 934976-47-3

Cat. No.: VC0107521

Molecular Formula: C₁₄H₁₄N₄

Molecular Weight: 238.29

* For research use only. Not for human or veterinary use.

N2-Methyl-PhIP - 934976-47-3

Specification

CAS No. 934976-47-3
Molecular Formula C₁₄H₁₄N₄
Molecular Weight 238.29

Introduction

Chemical Identity and Basic Properties

N2-Methyl-PhIP, also known as N2-Methyl-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a methylated derivative of PhIP that plays a role in metabolic detoxification pathways. The compound has the following fundamental properties:

PropertyValue
Chemical FormulaC14H14N4
Molecular Weight238.29 g/mol
CAS Number934976-47-3
StructureMethylated imidazopyridine derivative
Physical StateSolid at room temperature
Storage Conditions-4°C (short-term); -20°C (long-term)
SolubilityDMSO (primary solvent)

The compound represents one of several key metabolites formed during the biotransformation of PhIP, which is the most abundant heterocyclic aromatic amine found in cooked meats . Its structure features methylation at the N2 position of the parent compound, distinguishing it from other PhIP metabolites such as N2-OH-PhIP and 4′-OH-PhIP .

Formation and Metabolic Pathways

Metabolic Origin

N2-Methyl-PhIP is formed through metabolic methylation of PhIP in a pathway that represents an alternative to the primary hydroxylation pathways. The formation occurs through the following general processes:

  • Initial absorption of PhIP following dietary consumption

  • Distribution to the liver through portal circulation

  • Methylation at the N2 position by methyltransferase enzymes

  • Further metabolism or elimination through urinary or biliary routes

The methylation process represents a potential competitive pathway to the N-hydroxylation route that typically leads to the formation of more reactive metabolites such as N2-OH-PhIP . This methylation may serve as a partial detoxification mechanism by reducing the availability of the parent compound for more genotoxic transformations .

Relationship to Other PhIP Metabolites

N2-Methyl-PhIP exists within a complex network of PhIP metabolites that include both activating and detoxifying transformations. The table below summarizes the key metabolites in the PhIP biotransformation pathway:

MetaboliteFormation MechanismBiological SignificanceReference
N2-OH-PhIPHydroxylation by CYP1A2Major bioactivation pathway; precursor to genotoxic species
4′-OH-PhIPRing hydroxylation by CYP1A1Primarily detoxification; less mutagenic
N2-Methyl-PhIPMethylation by methyltransferasesAlternative pathway; possibly reduced genotoxicity
N2-Methyl-4′-OH-PhIPSequential methylation and hydroxylationCombined modification; altered biological activity
5-OH-PhIPAlternative hydroxylationIndicates varied metabolic processing

Biological Activity and Toxicological Significance

Neurotoxic Considerations

Recent research has expanded the toxicological profile of PhIP metabolites beyond carcinogenesis to include potential neurotoxic effects. Research by Shirani et al. demonstrated that while PhIP and N-OH-PhIP exhibited selective toxicity to dopaminergic neurons in primary cultures, certain metabolites showed differential toxicity profiles . Although specific data on N2-Methyl-PhIP's neurotoxicity is limited, the structural modifications suggest potentially altered interactions with neuronal targets compared to the parent compound .

Analytical Detection and Quantification

Chromatographic Methods

The detection and quantification of N2-Methyl-PhIP in biological samples typically employ sophisticated analytical techniques, including:

  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

  • Ultra-performance liquid chromatography with time-of-flight mass spectrometry (UPLC-TOF-MS)

  • Radio-HPLC for radiolabeled metabolite tracking

These methods allow for the differentiation of N2-Methyl-PhIP from structurally similar metabolites through their characteristic mass spectral fragmentation patterns . Mass spectrometry has revealed characteristic fragmentation patterns that enable confident identification:

MS/MS Fragment (m/z)Fragment IdentitySignificance
238.29Molecular ion [M+H]+Parent compound identification
223 (approx.)Loss of methyl groupCharacteristic of N-methylated structures
195 (approx.)Loss of N-methyl-amino groupStructural confirmation

Sample Preparation Techniques

The effective analysis of N2-Methyl-PhIP in biological matrices requires specific sample preparation protocols:

  • Enzymatic hydrolysis to release conjugated metabolites

  • Solid-phase extraction for sample cleanup and concentration

  • Selective isolation techniques to separate isomeric metabolites

These analytical approaches have been instrumental in establishing comprehensive metabolite profiles of PhIP in both experimental animal models and human samples, contributing significantly to our understanding of the compound's biotransformation .

Research Applications

Metabolic Pathway Studies

N2-Methyl-PhIP serves as a valuable marker in studies investigating the metabolic pathways of heterocyclic aromatic amines. Its presence and relative abundance in biological samples provide insights into:

  • The balance between activating and detoxifying metabolic pathways

  • Individual variations in PhIP metabolism related to genetic polymorphisms

  • The influence of dietary or pharmaceutical interventions on PhIP biotransformation

Research utilizing metabolomic approaches has employed N2-Methyl-PhIP detection to evaluate the role of specific enzymes in PhIP metabolism and to identify human-mouse interspecies differences in catalytic activity of key enzymes like CYP1A2 .

Comparative Analysis with Related Compounds

The biological significance of N2-Methyl-PhIP can be better understood through comparison with related compounds. The table below provides a comparative analysis:

CompoundMolecular WeightPrimary FormationGenotoxic PotentialResearch Significance
PhIP224.26 g/molCooking of protein-rich foodsHigh (requires metabolic activation)Parent compound; dietary exposure assessment
N2-OH-PhIP240.26 g/molCYP1A2-mediated hydroxylationVery high (direct precursor to DNA-reactive species)Bioactivation marker; genotoxicity studies
4′-OH-PhIP240.26 g/molCYP1A1-mediated ring hydroxylationLow to moderateDetoxification pathway marker
N2-Methyl-PhIP238.29 g/molMethyltransferase activityPresumably lower than N2-OH-PhIPAlternative metabolic pathway indicator
N2-Methyl-4′-OH-PhIP254.29 g/molSequential methylation and hydroxylationRequires further characterizationCombined modification marker

Current Research Gaps and Future Directions

Despite significant advances in understanding PhIP metabolism, several knowledge gaps remain regarding N2-Methyl-PhIP:

  • Comprehensive toxicological profiling specifically focusing on N2-Methyl-PhIP is lacking, with most studies concentrating on the parent compound or N-hydroxylated metabolites .

  • The enzymatic systems responsible for the formation of N2-Methyl-PhIP need further characterization, including identification of specific methyltransferases involved and their regulation .

  • The potential impact of dietary interventions on N2-Methyl-PhIP formation requires exploration, particularly given evidence that certain dietary compounds like those in blueberry extract can modulate PhIP toxicity .

  • The influence of genetic polymorphisms on the metabolic balance between hydroxylation and methylation pathways warrants investigation to understand individual susceptibility to PhIP-associated health risks .

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